molecular formula C20H21NO4 B1455219 N-Fmoc-(R)-2-(methylamino)butyric acid CAS No. 1210830-60-6

N-Fmoc-(R)-2-(methylamino)butyric acid

Cat. No. B1455219
M. Wt: 339.4 g/mol
InChI Key: WBNLTUKBCCEZSD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-Mabu-OH , is a critical reagent used in the synthesis of peptides and proteins. Its chemical structure includes an Fmoc (9H-fluoren-9-ylmethoxy)carbonyl group attached to the ®-2-(methylamino)butyric acid backbone . The Fmoc group serves as a protecting group during peptide synthesis, facilitating stepwise assembly of amino acids.


Synthesis Analysis

The synthesis of N-Fmoc-®-2-(methylamino)butyric acid involves several steps. While I don’t have access to specific papers, the general synthetic route includes Fmoc protection , followed by amino acid coupling with ®-2-(methylamino)butyric acid. The final product is obtained after deprotection and purification .


Molecular Structure Analysis

The molecular formula of N-Fmoc-®-2-(methylamino)butyric acid is C20H21NO4 , with a molecular weight of 339.4 g/mol . The compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the ®-2-(methylamino)butyric acid moiety .


Chemical Reactions Analysis

N-Fmoc-®-2-(methylamino)butyric acid participates in various chemical reactions during peptide synthesis. Notably, it undergoes amide bond formation with other amino acids, leading to peptide chain elongation. Additionally, deprotection of the Fmoc group occurs under mild conditions .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to acidic and basic conditions; store in a dry, cool place

Scientific Research Applications

1. Fmoc Protection of Amines and Amino Acids

  • Application Summary: Fmoc protection is a method used to protect amines and amino acids during chemical reactions. This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
  • Methods of Application: The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols is performed in aqueous media under mild and catalyst-free conditions . The reaction proves to be chemoselective in the presence of ambident nucleophiles .
  • Results or Outcomes: The Fmoc protection method is efficient and expeditious, providing a new and environmentally friendly way to protect amines and amino acids during chemical reactions .

2. Fabrication of Functional Materials

  • Application Summary: Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
  • Methods of Application: Amino acids and short peptides are modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
  • Results or Outcomes: The Fmoc-modified amino acids and short peptides can promote the association of building blocks, showing distinct potential for applications in various fields .

3. Efficient Fmoc Removal in Ionic Liquid

  • Methods of Application: The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated .
  • Results or Outcomes: This method provides an efficient and environmentally friendly way to remove the Fmoc group from amines and amino acids during chemical reactions .

Safety And Hazards

  • Storage : Store in a well-ventilated area away from incompatible materials .

Future Directions

Research on N-Fmoc-®-2-(methylamino)butyric acid continues to explore its applications in peptide and protein synthesis. Future studies may focus on optimizing synthetic routes, enhancing purity, and developing novel protecting groups for more efficient peptide assembly .

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLTUKBCCEZSD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-(R)-2-(methylamino)butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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